molecular formula C18H10ClFN4O2S B11378756 1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11378756
M. Wt: 400.8 g/mol
InChI Key: IAXTVERJFZJBEC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the chlorophenyl group, and the pyridazine ring. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar in structure but with different substituents.

    This compound: Another compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H10ClFN4O2S

Molecular Weight

400.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H10ClFN4O2S/c19-10-1-4-12(5-2-10)24-8-7-14(25)16(23-24)17(26)22-18-21-13-6-3-11(20)9-15(13)27-18/h1-9H,(H,21,22,26)

InChI Key

IAXTVERJFZJBEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl

Origin of Product

United States

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